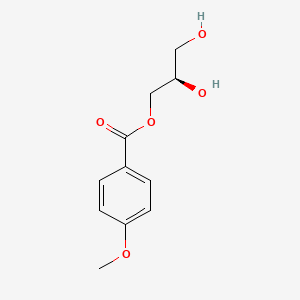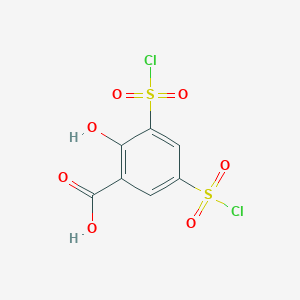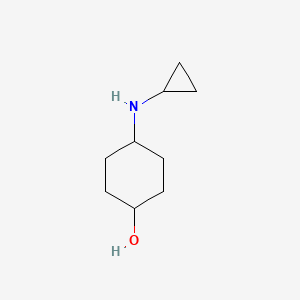![molecular formula C13H23NO2Si B8595993 4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]pyridine 1-oxide CAS No. 117423-30-0](/img/structure/B8595993.png)
4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]pyridine 1-oxide
概要
説明
4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]pyridine 1-oxide is a synthetic organic compound that features a pyridine ring substituted with a tert-butyl(dimethyl)silyloxyethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]pyridine 1-oxide typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of imidazole and dimethylformamide as a solvent, resulting in high yields . The key steps include:
- Protection of the hydroxyl group with tert-butyl(dimethyl)silyl chloride.
- Introduction of the ethyl group through a nucleophilic substitution reaction.
- Formation of the pyridine ring via cyclization reactions.
Industrial Production Methods
化学反応の分析
Types of Reactions
4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]pyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the tert-butyl(dimethyl)silyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Imidazole and tert-butyl(dimethyl)silyl chloride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]pyridine 1-oxide is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the preparation of functionalized materials with specific properties.
作用機序
The mechanism of action of 4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]pyridine 1-oxide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The tert-butyl(dimethyl)silyloxy group provides steric protection, while the pyridine ring can engage in coordination chemistry with metal ions.
類似化合物との比較
Similar Compounds
tert-Butyl(dimethyl)silyloxyacetaldehyde: Similar in structure but with an aldehyde group instead of a pyridine ring.
tert-Butyl(dimethyl)silyloxyethanol: Contains a hydroxyl group instead of a pyridine ring.
特性
CAS番号 |
117423-30-0 |
|---|---|
分子式 |
C13H23NO2Si |
分子量 |
253.41 g/mol |
IUPAC名 |
tert-butyl-dimethyl-[2-(1-oxidopyridin-1-ium-4-yl)ethoxy]silane |
InChI |
InChI=1S/C13H23NO2Si/c1-13(2,3)17(4,5)16-11-8-12-6-9-14(15)10-7-12/h6-7,9-10H,8,11H2,1-5H3 |
InChIキー |
OCVDGJYRLBEGKG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OCCC1=CC=[N+](C=C1)[O-] |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

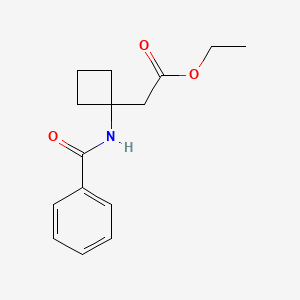
![6-(Benzyloxy)-4-chloropyrido[3,4-d]pyrimidine](/img/structure/B8595921.png)
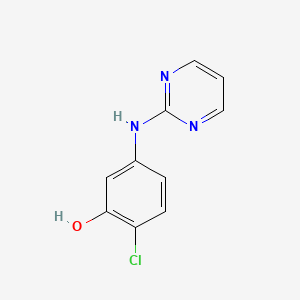
![N-(3,4-Dimethylisoxazol-5-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B8595937.png)
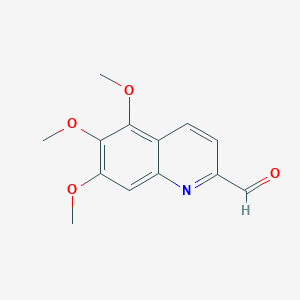
![1-Propanesulfonic acid, 3-[(2-hydroxy-1,1-dimethylethyl)amino]-](/img/structure/B8595946.png)
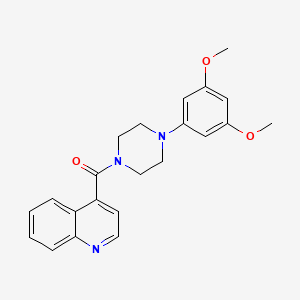
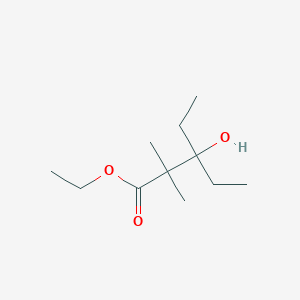
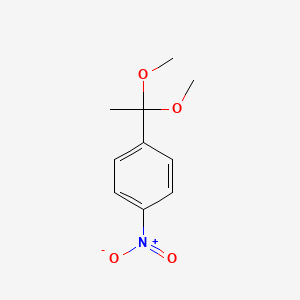
![N-[3-(2-diethylaminoethyl)-1H-indol-5-yl]naphthalene-1-sulphonamide](/img/structure/B8595977.png)
